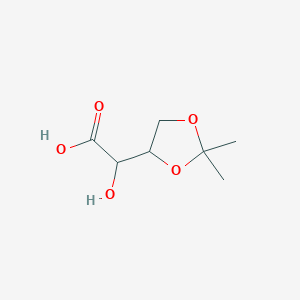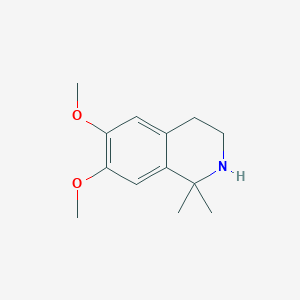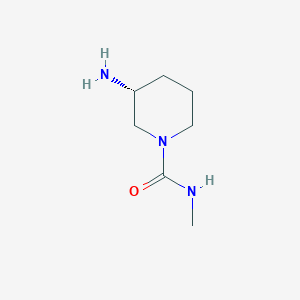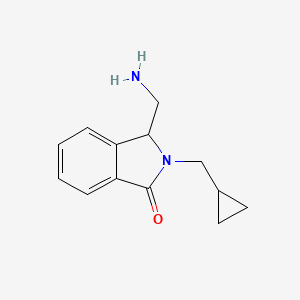
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a fluoro group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Sulfonylation: Introducing a sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.
Methylation: Adding a methyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl chloride groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted under hydrogenation conditions or using metal-acid combinations.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Amino Derivatives: Formed by reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can modify biological molecules or materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- 4-Trifluoromethylbenzene-1-sulfonyl chloride
Uniqueness
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a diverse range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5ClFNO4S |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(9)2-5(15(8,13)14)3-7(4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
SOBOJKLINBCSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)


![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)





